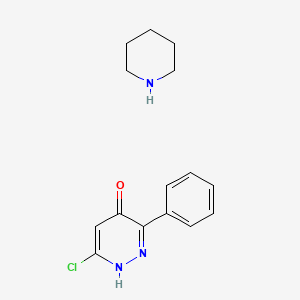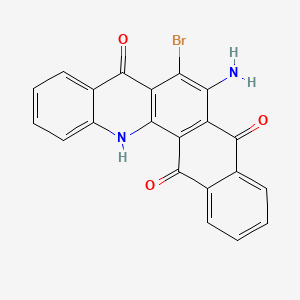
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Amination: Introduction of an amino group.
Cyclization: Formation of the acridine core through cyclization reactions.
Oxidation: Introduction of the trione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Antimicrobial Activity: Acridine derivatives are known for their antimicrobial properties.
DNA Intercalation: Potential use in studying DNA interactions due to its planar structure.
Medicine
Anticancer Agents: Some acridine derivatives have shown promise as anticancer agents.
Antiviral Agents: Potential use in antiviral drug development.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Material Science:
Mechanism of Action
The mechanism of action of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione would depend on its specific application. For example:
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione’s uniqueness might lie in its specific substituents and functional groups, which could confer unique biological activities or chemical properties compared to other acridine derivatives.
Properties
CAS No. |
77061-50-8 |
|---|---|
Molecular Formula |
C21H11BrN2O3 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
6-amino-7-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-16-15-18(24-12-8-4-3-7-11(12)21(15)27)14-13(17(16)23)19(25)9-5-1-2-6-10(9)20(14)26/h1-8H,23H2,(H,24,27) |
InChI Key |
CGUVQSVASMLCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C(=C3N)Br)C(=O)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


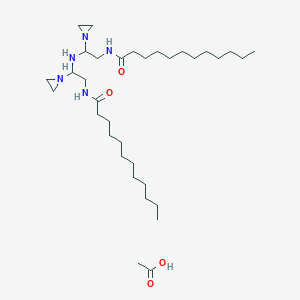
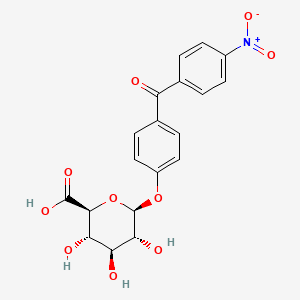
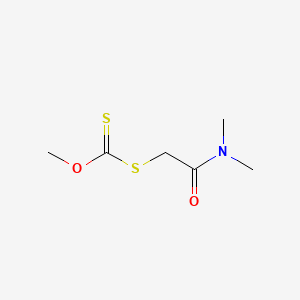
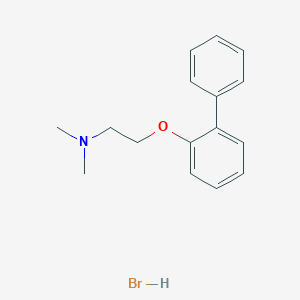
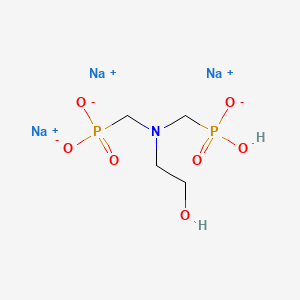
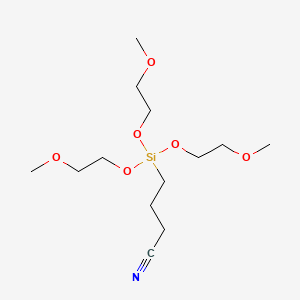
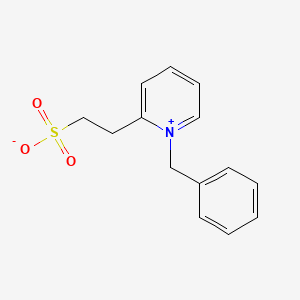
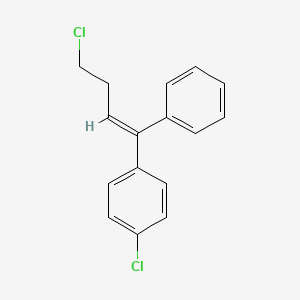


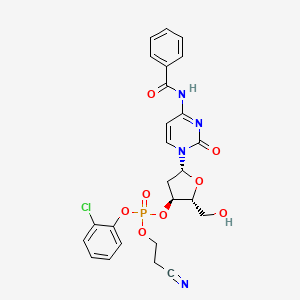
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

